1-Methylpiperidine-3-carboximidamide dihydrochloride
Overview
Description
1-Methylpiperidine-3-carboximidamide dihydrochloride is a chemical compound with the molecular formula C7H17Cl2N3 and a molecular weight of 214.14 g/mol. It is a derivative of piperidine, featuring a methyl group at the 1-position and a carboximidamide group at the 3-position, with two hydrochloride ions for charge balance. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-3-carboximidamide dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with cyanogen bromide (BrCN) to form the corresponding nitrile, followed by hydrolysis to yield the carboximidamide derivative. The reaction conditions typically include the use of a polar solvent such as methanol or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reactants and products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial use.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-3-carboximidamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further chemical synthesis or as intermediates in the production of other compounds.
Scientific Research Applications
1-Methylpiperidine-3-carboximidamide dihydrochloride is widely used in scientific research due to its unique chemical properties and versatility. It is employed in various fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein binding.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiviral or antibacterial agent.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-methylpiperidine-3-carboximidamide dihydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. In therapeutic applications, the compound may interact with molecular targets such as viral proteins or bacterial cell walls, leading to the inhibition of pathogen growth. The exact molecular pathways involved vary depending on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Piperidine
N-methylpiperidine
3-piperidinecarboximidamide
1-methylpiperidine-4-carboximidamide dihydrochloride
Properties
IUPAC Name |
1-methylpiperidine-3-carboximidamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.2ClH/c1-10-4-2-3-6(5-10)7(8)9;;/h6H,2-5H2,1H3,(H3,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVKSULZRSPTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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